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In the realm of biomedical research and the development of cell-based therapies, the long-term

storage of cultured cells through cryopreservation is a cornerstone technique. The success of

this process hinges on the efficacy of the cryoprotective agent (CPA) used to mitigate cellular

damage during freezing and thawing. Among the most widely utilized CPAs are dimethyl

sulfoxide (DMSO) and glycerol. This guide provides an objective comparison of their

performance, supported by experimental data, to assist researchers, scientists, and drug

development professionals in making informed decisions for their specific cell culture needs.

Performance Comparison: DMSO vs. Glycerol
The primary measure of a cryoprotectant's effectiveness is the post-thaw viability and recovery

of cells. The choice between DMSO and glycerol is often cell-type dependent, with various

studies reporting different outcomes.

Quantitative Data Summary
The following tables summarize experimental data on the post-thaw viability of various cell lines

cryopreserved with either DMSO or glycerol.
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Cell Line
Cryoprotectant &
Concentration

Post-Thaw Viability
(%)

Reference

Vero 10% DMSO 60% [1][2]

10% Glycerol 70% [1][2]

Vero 10% DMSO 75% [1][3]

10% Glycerol 89.4% [1][3]

HeLa
5% DMSO (6 months

at -80°C)
Most Efficient [1][4]

5% Glycerol (1 month

at -80°C)
Better Performance [1][4]

Mouse Ehrlich Ascites

Tumor
10% DMSO

Viability and

transplantability

unaffected

[1]

10% Glycerol
Failed to produce

lethal tumors
[1]

Rat D23 Ascites

Tumor
10% DMSO

Viability and

transplantability

unaffected

[1]

10% Glycerol
Failed to produce

lethal tumors
[1]

Human Primary

Conjunctival Stem

Cells

10% DMSO
Higher cell viability

(79.9% ± 7.0%)
[1][5]

10% Glycerol
Lower cell viability

(60.6% ± 7.9%)
[1][5]

Avian Red Blood Cells 10% DMSO
High cell recovery and

viability
[6]

20% Glycerol
High cell recovery and

viability
[6]
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Key Findings from Experimental Data:

For Vero cells, glycerol has consistently demonstrated higher post-thaw viability compared to

DMSO.[1][2][3]

In studies with HeLa cells, the optimal cryoprotectant was dependent on the storage duration

and temperature, with glycerol showing better performance for shorter-term storage and

DMSO proving more efficient for longer-term storage at -80°C.[1][4]

For ascites tumor cells, DMSO was significantly more effective in preserving both cell

viability and tumorigenicity than glycerol.[1]

DMSO resulted in a statistically significant higher cell viability for human primary conjunctival

stem cells.[1][5]

Mechanisms of Action and Cellular Effects
Both DMSO and glycerol are penetrating cryoprotectants that reduce the freezing point of

intracellular and extracellular solutions, thereby minimizing the formation of damaging ice

crystals.[1] They also protect cells from osmotic stress during the freezing and thawing cycles.

[1]

DMSO (Dimethyl Sulfoxide):

Mechanism: With a lower molecular weight than glycerol, DMSO penetrates cell membranes

more rapidly.[1] It forms hydrogen bonds with water molecules, disrupting the nucleation of

ice crystals.[1] At a concentration of 10%, DMSO can induce the formation of water pores in

biological membranes, which facilitates the replacement of intracellular water with the

cryoprotectant.[1][7]

Toxicity: DMSO is known to be toxic to cells at temperatures above 4°C.[1][2] This toxicity is

a significant limiting factor, and it is recommended to remove DMSO from the cell

suspension as quickly as possible after thawing.[1] Even at low concentrations, DMSO can

alter gene expression and DNA methylation profiles.[1]

Glycerol:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20173023640
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20173243723
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://www.researchgate.net/publication/378983187_Comparative_efficacy_of_the_dimethyl_sulfoxide_glycerol_and_methanol_on_the_post-thaw_cell_viability_of_HeLa_cells
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7892306/
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995302/
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20173023640
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://www.benchchem.com/pdf/Comparative_analysis_of_DMSO_versus_glycerol_as_a_cryoprotectant_for_cell_lines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12748797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: Glycerol acts by helping the cell to retain water, which prevents excessive

dehydration caused by the concentration of extracellular solutes during freezing.[1][2] As a

kosmotropic agent, it forms strong hydrogen bonds with water, making it difficult for ice

crystals to form.[1][8]

Toxicity: Glycerol is generally considered less toxic than DMSO.[1] However, at higher

concentrations, it can cause osmotic stress.[1][2] The slower penetration of glycerol into cells

can also lead to osmotic shock if not handled properly.[1]

Experimental Protocols
Below are generalized protocols for the cryopreservation of mammalian cells using DMSO or

glycerol. It is crucial to optimize these protocols for specific cell lines.
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Cell Preparation

Freezing

Thawing

Harvest Cells in Exponential Growth Phase

Centrifuge at 150 x g for 5 minutes

Resuspend Cell Pellet in Cold Growth Medium

Add Freezing Medium (with DMSO or Glycerol)

Equilibrate for 20-30 minutes (DMSO) or as optimized (Glycerol)

Controlled Rate Cooling (-1°C/min) to -80°C

Transfer to Liquid Nitrogen for Long-Term Storage

Rapidly Thaw Vial in 37°C Water Bath

Dilute Cells in Pre-warmed Growth Medium

Centrifuge to Remove Cryoprotectant

Resuspend in Fresh Medium and Culture

Click to download full resolution via product page

Caption: General workflow for cell cryopreservation.
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Protocol 1: Cryopreservation with DMSO
Materials:

Cells in exponential growth phase

Complete growth medium

Fetal Bovine Serum (FBS)

Dimethyl Sulfoxide (DMSO), cell culture grade

Cryovials

Freezing Medium Preparation:

Prepare a 2x freezing medium by mixing 20% DMSO with complete growth medium and 10-

20% FBS. It is critical to add DMSO to the medium before adding it to the cells to dissipate

the heat generated.[9]

Procedure:

Harvest and Centrifuge: Harvest cells and centrifuge at 150 x g for 5 minutes to obtain a cell

pellet.[1]

Resuspend Cells: Gently resuspend the cell pellet in cold complete growth medium. Perform

a viable cell count.

Add Freezing Medium: Add an equal volume of the 2x freezing medium to the cell

suspension dropwise while gently agitating the tube. The final concentration will be 1x (e.g.,

10% DMSO).

Aliquoting: Dispense the cell suspension into cryovials.

Equilibration and Freezing: Allow the cells to equilibrate in the freezing medium for 20-30

minutes at room temperature.[9] Then, place the vials in a controlled-rate freezing container

and transfer to a -80°C freezer overnight.
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Long-Term Storage: Transfer the vials to a liquid nitrogen tank for long-term storage.

Protocol 2: Cryopreservation with Glycerol
Materials:

Cells in exponential growth phase

Complete growth medium

Fetal Bovine Serum (FBS)

Glycerol, cell culture grade

Cryovials

Freezing Medium Preparation:

Prepare a freezing medium consisting of complete growth medium, 10-20% FBS, and the

desired final concentration of glycerol (e.g., 10%).

Procedure:

Harvest and Centrifuge: Follow the same procedure as for the DMSO protocol.

Resuspend Cells: Follow the same procedure as for the DMSO protocol.

Add Freezing Medium: Centrifuge the cells and resuspend the pellet in the freezing medium

at the desired cell concentration.

Equilibration and Freezing: For some protocols using glycerol, a pre-incubation step at a

lower temperature (e.g., 2-8°C for 3-4 hours) before transferring to -80°C overnight may

improve viability.[1] Subsequently, transfer the vials to liquid nitrogen for long-term storage.

Thawing and Recovery Workflow
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Remove Vial from Liquid Nitrogen

Rapidly Thaw in 37°C Water Bath

Transfer to Sterile Tube

Slowly Add Pre-warmed Growth Medium

Centrifuge to Pellet Cells

Aspirate Supernatant Containing CPA

Resuspend Cell Pellet in Fresh Medium

Transfer to Culture Vessel

Click to download full resolution via product page

Caption: Step-by-step process for thawing cryopreserved cells.

Thawing Protocol:
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Rapid Thawing: Quickly thaw the cryovial in a 37°C water bath until a small ice crystal

remains.

Dilution: Transfer the cell suspension to a sterile centrifuge tube and slowly add pre-warmed

complete growth medium.

Washing: Centrifuge the cells to pellet them and remove the supernatant containing the

cryoprotectant. If DMSO was used, it is particularly important to wash the cells to remove the

toxic agent.[9]

Resuspension and Culture: Gently resuspend the cell pellet in fresh, pre-warmed growth

medium and transfer to a culture flask.

Viability Assessment: Perform a viable cell count using a method such as trypan blue

exclusion to determine the success of the cryopreservation.

Conclusion
The selection of DMSO or glycerol as a cryoprotectant is a critical decision that can significantly

impact experimental outcomes. While DMSO is a highly effective and rapidly penetrating CPA,

its cellular toxicity is a major concern. Glycerol, on the other hand, is less toxic but may pose

challenges related to osmotic stress due to its slower penetration rate. As the experimental

data indicates, the optimal choice is highly dependent on the specific cell type and the duration

of storage. Therefore, it is imperative for researchers to empirically determine the most suitable

cryoprotectant and protocol for their unique cellular systems to ensure maximal post-thaw

viability and functional recovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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